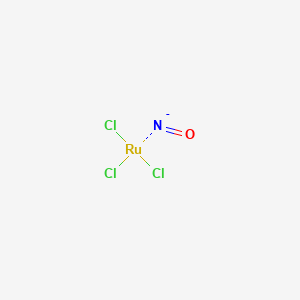
3,6-ジクロロ-4-メチルピリダジン
概要
説明
3,6-Dichloro-4-methylpyridazine is a heterocyclic organic compound with the molecular formula C5H4Cl2N2. It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at positions 3 and 6, and a methyl group at position 4 on the pyridazine ring. This compound is known for its applications in the synthesis of various pharmaceuticals and agrochemicals .
科学的研究の応用
3,6-Dichloro-4-methylpyridazine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs with potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary target of 3,6-Dichloro-4-methylpyridazine is the respiratory system . This compound may interact with specific receptors or enzymes within this system, leading to changes in cellular function or structure.
Mode of Action
It is known to act as a vibrational and intramolecular hydrogen bond inhibitor . This suggests that it may interfere with the normal function of certain proteins or enzymes, potentially disrupting their ability to form hydrogen bonds and thus altering their activity.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,6-Dichloro-4-methylpyridazine is currently limited. Its solubility in methanol suggests that it may be well-absorbed in the body
Action Environment
The action, efficacy, and stability of 3,6-Dichloro-4-methylpyridazine can be influenced by various environmental factors. For instance, its stability may be affected by exposure to light, hence it is recommended to be stored in a dark place . Additionally, its efficacy and action may be influenced by factors such as temperature, pH, and the presence of other substances in the environment.
準備方法
3,6-Dichloro-4-methylpyridazine can be synthesized through several methods. One common synthetic route involves the reaction of 3,6-dihydroxy-4-methylpyridazine with phosphorus oxychloride in a suitable solvent such as chloroform. The reaction is typically carried out at temperatures ranging from 0 to 80 degrees Celsius, followed by purification to obtain the pure product . Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis to ensure high yield and purity.
化学反応の分析
3,6-Dichloro-4-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic compounds.
Common reagents used in these reactions include phosphorus oxychloride, hydrazine hydrates, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
類似化合物との比較
3,6-Dichloro-4-methylpyridazine can be compared with other similar compounds, such as:
- 3,6-Dichloro-5-methylpyridazine
- 4,6-Dichloro-2-methylpyrimidine
- 3-Chloro-6-methylpyridazine
These compounds share structural similarities but differ in the position of substituents on the pyridazine or pyrimidine ring. The unique arrangement of chlorine and methyl groups in 3,6-Dichloro-4-methylpyridazine contributes to its distinct chemical properties and reactivity .
特性
IUPAC Name |
3,6-dichloro-4-methylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYHWGZNGMXQEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172560 | |
| Record name | 3,6-Dichloro-4-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19064-64-3 | |
| Record name | 3,6-Dichloro-4-methylpyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dichloro-4-methylpyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dichloro-4-methylpyridazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Dichloro-4-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dichloro-4-methylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3,6-Dichloro-4-methylpyridazine synthesized?
A: 3,6-Dichloro-4-methylpyridazine can be synthesized through a multi-step process starting with citraconic anhydride and hydrazine hydrate. [] First, these reactants form 3,6-Dihydroxy-4-methylpyridazine in ethanol solution at 85°C. This intermediate is then reacted with phosphorus oxychloride at 80°C to produce 3,6-Dichloro-4-methylpyridazine. []
Q2: Has 3,6-Dichloro-4-methylpyridazine demonstrated any biological activity?
A: While not extensively studied, 3,6-Dichloro-4-methylpyridazine has been investigated for potential antifertility effects. Research on Aedes aegypti mosquitoes indicated that it exhibited some sterilizing activity at a dose of 10 ppm, although it was less effective compared to other tested compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro-](/img/structure/B106793.png)


